Potassium 3-acetamidophenyltrifluoroborate
Overview
Description
Potassium 3-acetamidophenyltrifluoroborate is a boron-based compound with the chemical formula C8H7BF3KNO2. It is often used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-acetamidophenyltrifluoroborate is typically synthesized through the reaction of 3-acetamidophenylboronic acid with potassium bifluoride. The process involves the following steps :
Formation of 3-acetamidophenylboronic acid: This is achieved by reacting 3-acetamidophenylboronic acid with trifluoroboric anhydride.
Reaction with potassium bifluoride: The 3-acetamidophenylboronic acid is then reacted with potassium bifluoride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-acetamidophenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl compounds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 3-acetamidophenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, contributing to the production of various medications.
Mechanism of Action
The mechanism by which potassium 3-acetamidophenyltrifluoroborate exerts its effects involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The trifluoroborate group enhances the compound’s stability and reactivity, making it an effective reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-acetamidophenyltrifluoroborate
- Potassium 3-methylphenyltrifluoroborate
Uniqueness
Potassium 3-acetamidophenyltrifluoroborate is unique due to its specific functional groups, which confer distinct reactivity and stability compared to other similar compounds. Its acetamido group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
potassium;(3-acetamidophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOQQBIXVXZEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NC(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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